molecular formula C17H20N2O3S2 B5179023 N-methyl-N-phenyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide

N-methyl-N-phenyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide

Cat. No.: B5179023
M. Wt: 364.5 g/mol
InChI Key: NYGRBJCEKQAGKZ-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .

Scientific Research Applications

N-methyl-N-phenyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-phenyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-methyl-N-phenyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-18(14-8-4-2-5-9-14)17(20)16-12-15(13-23-16)24(21,22)19-10-6-3-7-11-19/h2,4-5,8-9,12-13H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGRBJCEKQAGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CS2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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